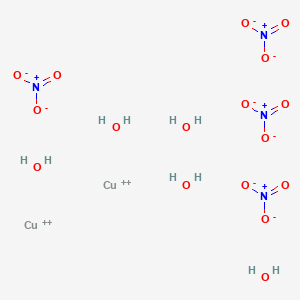

Copper II nitrate hemipentahydrate

Description

Propriétés

IUPAC Name |

dicopper;tetranitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.4NO3.5H2O/c;;4*2-1(3)4;;;;;/h;;;;;;5*1H2/q2*+2;4*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDJJEMZQZQQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2H10N4O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172467 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Copper(II) nitrate hemipentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19004-19-4 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019004194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical formula for Copper II nitrate hemipentahydrate?

An In-depth Technical Guide to Copper(II) Nitrate (B79036) Hemipentahydrate

Chemical Formula: Cu(NO₃)₂ · 2.5H₂O

This technical guide provides a comprehensive overview of copper(II) nitrate hemipentahydrate, a versatile inorganic compound with significant applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields, offering detailed information on its properties, synthesis, and key applications.

Physicochemical Properties

Copper(II) nitrate hemipentahydrate is a blue crystalline solid that is highly soluble in water and ethanol.[1][2] It is known for its hygroscopic nature, readily absorbing moisture from the air.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for copper(II) nitrate hemipentahydrate.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 232.59 g/mol | [2][3] |

| Appearance | Blue crystalline solid | [2][3] |

| Density | 2.32 g/cm³ | [3] |

| Melting Point | ~115 °C | [1] |

| Boiling Point | 170 °C (decomposes) | [3] |

| Solubility | Soluble in water, ethanol, and ammonia | [1] |

Table 2: Crystallographic Data

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [4] |

| Space Group | I2/c | [5] |

| a | 16.455(3) Å | [5] |

| b | 4.9384 Å | [4] |

| c | 15.962(3) Å | [5] |

| β | 93.764° | [4] |

| V | 1295.00 ų | [5] |

| Z | 8 | [5] |

Table 3: Magnetic Properties

| Property | Value | Reference(s) |

| Magnetic Susceptibility (χ) | Antiferromagnetic behavior | [5][6] |

| g-factor (along b-axis) | 2.35 | [7] |

| Exchange Integral (J) | -5.14 k | [7] |

Experimental Protocols

Synthesis of Copper(II) Nitrate Hemipentahydrate

A common method for the synthesis of hydrated copper(II) nitrate involves the reaction of copper metal or copper(II) oxide with nitric acid.[8]

Protocol:

-

To a flask, add a measured amount of 65% nitric acid.[4]

-

Slowly add small portions of copper(II) oxide, hydroxide, or hydroxycarbonate with continuous stirring until the copper compound is completely dissolved.[4]

-

If using a carbonate, continue addition until the effervescence of carbon dioxide ceases.[4]

-

Once the reaction is complete, filter the resulting solution to remove any unreacted solids.[4]

-

The clear blue solution can then be used for crystal growth. For obtaining crystals of the hemipentahydrate, slow evaporation of the aqueous solution is recommended.[4]

Caution: The reaction of copper with nitric acid produces toxic nitrogen dioxide gas and should be performed in a well-ventilated fume hood.[9]

Catalytic Oxidative Coupling of 2,6-Dimethylphenol (B121312)

Copper(II) nitrate hemipentahydrate is an effective catalyst for the oxidative coupling of 2,6-dimethylphenol to produce polyphenylene ether (PPE), a high-performance thermoplastic.[1]

General Protocol:

-

A copper(II) complex is typically formed in situ or pre-synthesized. For instance, tris(3,5-dimethylpyrazole)copper(II) nitrate has been shown to be an effective catalyst.[10]

-

The catalyst is dissolved in a suitable solvent.

-

2,6-dimethylphenol is added to the reaction mixture.

-

An oxidizing agent, such as hydrogen peroxide or air/oxygen, is introduced to initiate the polymerization.[10]

-

The reaction is allowed to proceed at a controlled temperature, often room temperature.[10]

-

The resulting polymer (polyphenylene ether) can be isolated and purified.

The reaction involves the formation of a phenoxy radical, which then undergoes C-O or C-C coupling. The selectivity towards PPE (C-O coupling) versus the diphenoquinone (B1195943) (C-C coupling) by-product can be influenced by the choice of ligands on the copper catalyst and the reaction conditions.[10]

Mandatory Visualizations

Thermal Decomposition Workflow of Copper(II) Nitrate Hemipentahydrate

The thermal decomposition of copper(II) nitrate hydrates is a multi-step process. Initially, the water of hydration is lost, followed by the decomposition of the anhydrous salt to form copper(II) oxide, nitrogen dioxide, and oxygen.[8][9]

Caption: Thermal decomposition pathway of Copper(II) nitrate hemipentahydrate.

References

- 1. Copper(II) nitrate hemi(pentahydrate), 98% 1000 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. Copper(II) Nitrate hemipentahydrate Exporter | Copper(II) Nitrate hemipentahydrate Exporting Company | Copper(II) Nitrate hemipentahydrate International Distributor [multichemexports.com]

- 3. Copper (II) Nitrate Hemipentahydrate - ProChem, Inc. [prochemonline.com]

- 4. Copper(II) nitrate - Crystal growing [en.crystalls.info]

- 5. chempap.org [chempap.org]

- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 9. Copper(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of Copper (II) Nitrate Hemipentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of copper (II) nitrate (B79036) hemipentahydrate, a compound of interest in various chemical and pharmaceutical applications. This document details the experimental methodologies for the determination of these properties and presents quantitative data in a clear, tabular format for ease of reference and comparison.

General Characteristics

Copper (II) nitrate hemipentahydrate, with the chemical formula Cu(NO₃)₂·2.5H₂O, is a blue crystalline solid.[1] It is a hygroscopic substance, meaning it readily absorbs moisture from the surrounding environment.[1] This compound is an inorganic salt that is highly soluble in water.

Quantitative Physical Properties

The key physical properties of copper (II) nitrate hemipentahydrate are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | Cu(NO₃)₂·2.5H₂O | |

| Molecular Weight | 232.59 | g/mol |

| Appearance | Blue crystalline solid | |

| Density | 2.32 | g/cm³ |

| Melting Point | 114.5 (decomposes) | °C |

| Boiling Point | Decomposes | °C |

| Solubility in Water | Soluble |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of copper (II) nitrate hemipentahydrate.

Determination of Density (Gas Pycnometry)

Gas pycnometry is a common and accurate method for determining the density of a solid material. The method relies on measuring the volume of the solid by detecting the pressure change of a known volume of an inert gas (typically helium) as it fills a chamber containing the sample.

Methodology:

-

Calibration: The gas pycnometer is calibrated using a standard sphere of a known volume.

-

Sample Preparation: A precisely weighed sample of copper (II) nitrate hemipentahydrate crystals is placed in the sample chamber.

-

Analysis: The analysis is initiated, and the instrument automatically purges the chamber with helium gas to remove air and moisture. The gas is then expanded from a reference chamber into the sample chamber.

-

Measurement: The pressure difference between the initial and final states is measured, from which the volume of the sample is calculated using the gas laws.

-

Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.

Determination of Solubility (Gravimetric Method)

The solubility of copper (II) nitrate hemipentahydrate in water can be determined by creating a saturated solution at a specific temperature and then measuring the concentration of the dissolved salt.

Methodology:

-

Saturated Solution Preparation: An excess amount of copper (II) nitrate hemipentahydrate is added to a known volume of deionized water in a temperature-controlled flask.

-

Equilibration: The solution is stirred for an extended period (e.g., 24 hours) at a constant temperature to ensure that equilibrium is reached and the solution is saturated.

-

Sample Withdrawal: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully withdrawn using a heated pipette to prevent crystallization.

-

Evaporation: The withdrawn sample is placed in a pre-weighed evaporating dish and heated in an oven at a temperature sufficient to evaporate the water (e.g., 105 °C) without decomposing the salt.

-

Mass Determination: The evaporating dish containing the dry salt is cooled in a desiccator and then weighed. The mass of the dissolved salt is determined by subtracting the initial mass of the evaporating dish.

-

Calculation: The solubility is expressed as grams of solute per 100 grams of solvent.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystal, providing information on bond lengths, bond angles, and the overall crystal packing.

Methodology:

-

Crystal Selection: A high-quality single crystal of copper (II) nitrate hemipentahydrate with well-defined faces and no visible defects is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected by an area detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined by solving the phase problem. The structural model is then refined to obtain the final crystal structure.

Thermal Analysis (Thermogravimetric Analysis - Differential Thermal Analysis)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of copper (II) nitrate hemipentahydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of copper (II) nitrate hemipentahydrate is placed in a crucible.

-

Instrument Setup: The crucible is placed in the TGA-DTA instrument. The desired temperature program (e.g., heating from room temperature to 500 °C at a constant rate of 10 °C/min) and atmosphere (e.g., nitrogen or air) are set.

-

Analysis: The analysis is started, and the instrument records the sample's mass and the temperature difference as a function of the furnace temperature.

-

Data Interpretation: The resulting TGA curve shows mass loss steps corresponding to the loss of water of hydration and the decomposition of the nitrate to copper oxide. The DTA curve shows endothermic or exothermic peaks associated with these processes. The decomposition of hydrated copper nitrate to "basic copper nitrate" occurs around 80 °C, which then converts to copper (II) oxide at approximately 180 °C.[2]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows related to copper (II) nitrate hemipentahydrate.

Caption: Synthesis of Copper (II) Nitrate Hemipentahydrate.

Caption: Thermal Decomposition of Copper (II) Nitrate Hemipentahydrate.

References

Unveiling the Precise Architecture of Copper(II) Nitrate Hemipentahydrate: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the crystal structure of active pharmaceutical ingredients and their intermediates is paramount. This technical guide provides an in-depth analysis of the crystal structure of copper(II) nitrate (B79036) hemipentahydrate (Cu(NO₃)₂·2.5H₂O), a compound of interest in various chemical and pharmaceutical applications.

This document details the crystallographic parameters, molecular geometry, and the intricate network of interactions within the crystal lattice of Cu(NO₃)₂·2.5H₂O. The experimental methodology for single-crystal X-ray diffraction, the definitive technique for structure elucidation, is also outlined.

Crystallographic Data Summary

The crystal structure of copper(II) nitrate hemipentahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group I2/c.[1] This arrangement indicates a specific set of symmetry operations that define the repeating unit of the crystal lattice. The fundamental building block of the crystal, the unit cell, is defined by the following parameters:

| Parameter | Value |

| a | 16.455 ± 0.003 Å |

| b | 4.041 ± 0.001 Å |

| c | 15.962 ± 0.003 Å |

| β | 93.75 ± 0.01° |

| Volume (V) | 1295.00 ų |

| Formula Units per Unit Cell (Z) | 8 |

Table 1: Unit Cell Parameters of Cu(NO₃)₂·2.5H₂O.[1]

Molecular Geometry and Coordination Environment

The coordination sphere of the copper(II) ion is a key feature of the crystal structure. Each copper ion is coordinated by oxygen atoms from both water molecules and nitrate groups, resulting in a distorted coordination environment. The precise arrangement is crucial for understanding the compound's chemical reactivity and physical properties.

The following tables summarize the key interatomic distances and bond angles within the crystal structure of Cu(NO₃)₂·2.5H₂O, providing a quantitative description of the molecular geometry.

| Bond | Distance (Å) |

| Cu - O(1) | 1.989 |

| Cu - O(4) | 2.032 |

| Cu - O(7) | 1.948 |

| Cu - O(8) | 1.948 |

| N(1) - O(1) | 1.284 |

| N(1) - O(2) | 1.229 |

| N(1) - O(3) | 1.229 |

| N(2) - O(4) | 1.291 |

| N(2) - O(5) | 1.240 |

| N(2) - O(6) | 1.218 |

Table 2: Selected Interatomic Distances in Cu(NO₃)₂·2.5H₂O.[1]

| Atoms | Angle (°) |

| O(1) - Cu - O(4) | 90.0 |

| O(1) - Cu - O(7) | 90.1 |

| O(1) - Cu - O(8) | 169.8 |

| O(4) - Cu - O(7) | 168.8 |

| O(4) - Cu - O(8) | 88.8 |

| O(7) - Cu - O(8) | 92.2 |

| O(1) - N(1) - O(2) | 121.5 |

| O(1) - N(1) - O(3) | 118.0 |

| O(2) - N(1) - O(3) | 120.5 |

| O(4) - N(2) - O(5) | 117.4 |

| O(4) - N(2) - O(6) | 119.5 |

| O(5) - N(2) - O(6) | 123.1 |

Table 3: Selected Bond Angles in Cu(NO₃)₂·2.5H₂O.[1]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of Cu(NO₃)₂·2.5H₂O is achieved through the technique of single-crystal X-ray diffraction. The following protocol provides a detailed methodology for this key experiment.

1. Crystal Growth and Selection:

-

Single crystals of Cu(NO₃)₂·2.5H₂O suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution of copper(II) nitrate.

-

A high-quality single crystal, typically with dimensions of 0.1-0.3 mm, free of cracks and other defects, is selected under a microscope.

2. Data Collection:

-

The selected crystal is mounted on a goniometer head.

-

Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing:

-

The collected diffraction images are processed to determine the intensities and positions of the Bragg reflections.

-

The unit cell parameters and the space group are determined from the diffraction pattern.

-

The reflection intensities are corrected for various factors, including polarization, absorption, and Lorentz effects.

4. Structure Solution and Refinement:

-

The initial positions of the heavy atoms (Cu) are determined using direct methods or Patterson methods.

-

The remaining non-hydrogen atoms (O, N) are located from the difference Fourier maps.

-

The atomic positions and their anisotropic displacement parameters are refined using a full-matrix least-squares method against the experimental data.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structural model is validated using various crystallographic criteria.

Visualizations

To further elucidate the complex relationships within the crystal structure and the experimental process, the following diagrams are provided.

References

Solubility of Copper II nitrate hemipentahydrate in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of copper(II) nitrate (B79036) hemipentahydrate (Cu(NO₃)₂·2.5H₂O) in aqueous and organic solvents. This document is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the pharmaceutical and drug development industries who utilize this compound in their work.

Introduction to Copper(II) Nitrate Hemipentahydrate

Copper(II) nitrate hemipentahydrate is a blue crystalline solid that serves as a common source of copper(II) ions in various chemical syntheses.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2] This compound and its various hydrated forms are utilized in a range of applications, including as catalysts, in organic synthesis, for electroplating, and in the preparation of other copper compounds.[2] Understanding its solubility is critical for its effective use in these applications, particularly in solution-based reactions and formulation development.

Solubility Profile

Data Presentation

The following table summarizes the available qualitative and quantitative solubility data for copper(II) nitrate and its common hydrates. It is important to note that the quantitative data presented is for the trihydrate and hexahydrate forms and should be used as an indicator of the expected solubility behavior of the hemipentahydrate form.

| Solvent | Copper(II) Nitrate Hemipentahydrate (Qualitative) | Copper(II) Nitrate Trihydrate (Quantitative) | Copper(II) Nitrate Hexahydrate (Quantitative) |

| Water | Highly Soluble[1] | 381 g/100 mL (40 °C)[5][7] | 243.7 g/100 mL (80 °C)[5][6][7] |

| 666 g/100 mL (80 °C)[5][7] | |||

| Ethanol | Soluble[4] | Very Soluble[7] | - |

| Ammonia | Soluble[4] | Very Soluble[7] | - |

| Acetone | Slightly Soluble[2] | - | - |

| Ethyl Acetate | Insoluble[6][7] | - | - |

Experimental Protocols for Solubility Determination

The solubility of a compound like copper(II) nitrate hemipentahydrate can be determined experimentally using several well-established methods. Given its distinct blue color in solution, both gravimetric and spectroscopic methods are highly suitable.

Gravimetric Method

The gravimetric method is a fundamental technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of copper(II) nitrate hemipentahydrate to a known volume of the desired solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, a filter can be attached to the pipette tip.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, dry evaporating dish.

-

Gently heat the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the copper(II) nitrate hemipentahydrate (e.g., below its decomposition temperature of approximately 170°C[3]).

-

-

Mass Determination:

-

Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried copper(II) nitrate hemipentahydrate.

-

The mass of the dissolved solute is the final mass minus the initial mass of the empty evaporating dish.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of solute / Volume of supernatant collected) x 100

-

UV-Visible Spectrophotometry Method

The blue color of aqueous and alcoholic solutions of copper(II) nitrate is due to the d-d transitions of the solvated copper(II) ion, which can be quantified using UV-Visible spectrophotometry. This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of copper(II) nitrate hemipentahydrate in the desired solvent with known concentrations. The concentration range should bracket the expected solubility.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the copper(II) complex in the chosen solvent using a UV-Visible spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Preparation and Analysis:

-

Withdraw a small, precise volume of the clear supernatant from the saturated solution.

-

Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Convert the concentration (e.g., from mol/L) to the desired solubility units (e.g., g/100 mL).

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining the solubility of copper(II) nitrate hemipentahydrate.

Caption: Experimental workflow for solubility determination.

Caption: Logical workflow for a solubility study.

Conclusion

While quantitative solubility data for copper(II) nitrate hemipentahydrate remains a gap in readily accessible literature, its qualitative solubility in water and polar organic solvents is well-established. For researchers requiring precise solubility values, the experimental protocols for gravimetric and UV-Visible spectrophotometric analysis outlined in this guide provide robust and reliable methods for determination. The choice of method will depend on the available equipment and the specific requirements of the research. Careful execution of these protocols will yield accurate and reproducible solubility data, which is essential for the successful application of this compound in scientific research and development.

References

- 1. americanelements.com [americanelements.com]

- 2. Copper(II) Nitrate hemipentahydrate Exporter | Copper(II) Nitrate hemipentahydrate Exporting Company | Copper(II) Nitrate hemipentahydrate International Distributor [multichemexports.com]

- 3. Copper (II) Nitrate Hemipentahydrate - ProChem, Inc. [prochemonline.com]

- 4. Copper(II) nitrate hemi(pentahydrate), 98% 1000 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 6. Copper(II) nitrate hemi(pentahydrate) (Cu(NO3)2•2.5H2O)-Lump - FUNCMATER [funcmater.com]

- 7. Copper(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Technical Guide to the Synthesis of Copper(II) Nitrate Hemipentahydrate from Copper Metal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of copper(II) nitrate (B79036) hemipentahydrate (Cu(NO₃)₂·2.5H₂O) from elemental copper. The document details the underlying chemistry, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

Copper(II) nitrate and its hydrates are versatile reagents in various chemical applications. They serve as catalysts in organic synthesis, precursors for the preparation of copper oxide nanoparticles, and as a source of copper(II) ions in coordination chemistry.[1] The hemipentahydrate is one of the common hydrated forms of copper(II) nitrate.[2] This guide focuses on the direct synthesis of copper(II) nitrate hemipentahydrate from the reaction of copper metal with nitric acid.

The fundamental reaction involves the oxidation of copper metal by nitric acid, which is a strong oxidizing agent. The reaction is exothermic and produces toxic nitrogen dioxide gas, necessitating careful handling and a well-ventilated environment.[3]

Chemical Reactions and Stoichiometry

The reaction between copper metal and concentrated nitric acid proceeds as follows:

Overall Reaction: Cu(s) + 4HNO₃(aq) → Cu(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l)

The stoichiometry of this reaction is crucial for calculating the theoretical yield of the product. For every one mole of copper metal reacted, one mole of copper(II) nitrate is produced.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Reactant | Molar Mass ( g/mol ) | Density | Relevant Hazards |

| Copper (Cu) | 63.55 | 8.96 g/cm³ | Flammable solid (powder) |

| Nitric Acid (HNO₃) | 63.01 | ~1.42 g/cm³ (68%) | Severe skin burns and eye damage, Oxidizer |

Table 2: Properties of Copper(II) Nitrate Hemipentahydrate

| Property | Value |

| Chemical Formula | Cu(NO₃)₂·2.5H₂O |

| Molar Mass | 232.59 g/mol [2] |

| Appearance | Blue crystalline solid[1] |

| Melting Point | 114 °C[1] |

| CAS Number | 19004-19-4[4] |

| Hazards | Oxidizer, Harmful if swallowed, Causes severe skin burns and eye damage, Very toxic to aquatic life[4] |

Table 3: Theoretical Yield Calculation Example

| Starting Material | Mass of Copper | Moles of Copper | Moles of Cu(NO₃)₂·2.5H₂O (Theoretical) | Theoretical Yield of Cu(NO₃)₂·2.5H₂O (g) |

| Copper Metal | 10.0 g | 0.157 mol | 0.157 mol | 36.52 g |

Experimental Protocol

This protocol details the synthesis of copper(II) nitrate hemipentahydrate from copper metal.

4.1. Materials and Equipment

-

Copper metal (turnings or wire)

-

Concentrated nitric acid (68%)

-

Distilled water

-

Beaker (250 mL)

-

Graduated cylinders

-

Glass stirring rod

-

Hot plate

-

Fume hood

-

Buchner funnel and flask

-

Filter paper

-

Evaporating dish

-

Desiccator

4.2. Procedure

-

Reaction Setup: In a fume hood, place a 250 mL beaker on a hot plate (do not turn on the heat initially). Add 10.0 g of copper metal to the beaker.

-

Reaction with Nitric Acid: Carefully and slowly add 40 mL of concentrated nitric acid to the beaker containing the copper. The reaction will begin immediately, producing a greenish-blue solution and reddish-brown nitrogen dioxide gas. The reaction is exothermic, and the beaker will become warm.

-

Completion of Reaction: Gently swirl the beaker to ensure all the copper reacts. If the reaction slows down, the hot plate can be set to a very low temperature (around 50-60 °C) to facilitate the dissolution of the remaining copper. Do not boil the solution.

-

Dilution: Once all the copper has dissolved, remove the beaker from the hot plate and allow it to cool to room temperature. Slowly add 50 mL of distilled water to the solution. The color should change to a distinct blue.

-

Crystallization: Transfer the blue solution to an evaporating dish. Gently heat the solution on a hot plate to concentrate it. Heat until the solution becomes syrupy, but do not heat to dryness to avoid the formation of basic copper salts.

-

Cooling and Crystal Formation: Remove the evaporating dish from the heat and allow it to cool slowly to room temperature. Blue crystals of copper(II) nitrate hydrate (B1144303) will form. To encourage further crystallization, the dish can be placed in an ice bath.

-

Isolation of Crystals: Isolate the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any residual nitric acid.

-

Drying: Carefully transfer the crystals to a watch glass and dry them in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride). Do not heat the crystals in an oven, as this can lead to decomposition.[5] The final product is hygroscopic and should be stored in a tightly sealed container.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of copper(II) nitrate hemipentahydrate.

Safety Precautions

-

Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Nitrogen Dioxide Gas: The reaction produces nitrogen dioxide (NO₂), which is a toxic and corrosive gas. The entire experiment must be conducted in a well-ventilated fume hood.

-

Exothermic Reaction: The reaction is exothermic and can generate significant heat. Add the nitric acid slowly and avoid overheating.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

This guide provides a detailed framework for the synthesis of copper(II) nitrate hemipentahydrate. Adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis.

References

- 1. Copper(II) Nitrate hemipentahydrate Exporter | Copper(II) Nitrate hemipentahydrate Exporting Company | Copper(II) Nitrate hemipentahydrate International Distributor [multichemexports.com]

- 2. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 3. npalayman.weebly.com [npalayman.weebly.com]

- 4. Copper (II) Nitrate Hemipentahydrate - ProChem, Inc. [prochemonline.com]

- 5. Copper(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Analysis of the Molar Mass and Molecular Weight of Copper(II) Nitrate Hemipentahydrate (Cu(NO₃)₂·2.5H₂O)

This technical guide provides a detailed calculation and explanation of the molar mass and molecular weight of copper(II) nitrate (B79036) hemipentahydrate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require precise data for experimental and developmental work.

Understanding Molar Mass and Molecular Weight

Before proceeding to the calculations, it is essential to distinguish between molar mass and molecular weight.

-

Molar Mass is the mass of one mole of a substance, expressed in grams per mole ( g/mol ). A mole is defined as Avogadro's number (approximately 6.022 x 10²³) of particles (atoms, molecules, ions, etc.).

-

Molecular Weight is the mass of a single molecule of a substance, expressed in atomic mass units (amu). It is a dimensionless quantity that is numerically equal to the molar mass.

Calculation of Molar Mass

The molar mass of Cu(NO₃)₂·2.5H₂O is determined by summing the atomic masses of its constituent elements, taking into account the number of atoms of each element in the chemical formula.

The chemical formula can be broken down into the anhydrous salt, copper(II) nitrate (Cu(NO₃)₂), and the water of hydration (2.5H₂O).

1. Molar Mass of Copper(II) Nitrate (Cu(NO₃)₂)

The molar mass of the anhydrous salt is calculated as follows:

-

Copper (Cu): 1 x 63.546 g/mol = 63.546 g/mol

Molar Mass of Cu(NO₃)₂ = 63.546 + 28.014 + 95.994 = 187.554 g/mol

2. Molar Mass of Water (H₂O)

The molar mass of a single water molecule is:

Molar Mass of H₂O = 2.016 + 15.999 = 18.015 g/mol

3. Molar Mass of Copper(II) Nitrate Hemipentahydrate (Cu(NO₃)₂·2.5H₂O)

The total molar mass of the hydrated compound is the sum of the molar mass of the anhydrous salt and 2.5 times the molar mass of water:

Molar Mass of Cu(NO₃)₂·2.5H₂O = Molar Mass of Cu(NO₃)₂ + 2.5 x Molar Mass of H₂O Molar Mass of Cu(NO₃)₂·2.5H₂O = 187.554 g/mol + 2.5 x 18.015 g/mol Molar Mass of Cu(NO₃)₂·2.5H₂O = 187.554 g/mol + 45.0375 g/mol Molar Mass of Cu(NO₃)₂·2.5H₂O = 232.5915 g/mol

Data Presentation

The atomic and molar masses used in the calculation are summarized in the table below for clarity and ease of comparison.

| Element/Compound | Symbol/Formula | Atomic/Molar Mass ( g/mol ) |

| Copper | Cu | 63.546[5][6] |

| Nitrogen | N | 14.007[1][2] |

| Oxygen | O | 15.999[3][4] |

| Hydrogen | H | 1.008[3] |

| Copper(II) Nitrate | Cu(NO₃)₂ | 187.554 |

| Water | H₂O | 18.015 |

| Copper(II) Nitrate Hemipentahydrate | Cu(NO₃)₂·2.5H₂O | 232.5915 |

Molecular Weight

The molecular weight of Cu(NO₃)₂·2.5H₂O is numerically equivalent to its molar mass, with the units expressed in atomic mass units (amu).

Molecular Weight of Cu(NO₃)₂·2.5H₂O = 232.5915 amu

Visual Representation of the Calculation

The logical flow of the molar mass calculation for copper(II) nitrate hemipentahydrate is depicted in the following diagram.

References

- 1. #7 - Nitrogen - N [hobart.k12.in.us]

- 2. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxygen - Wikipedia [en.wikipedia.org]

- 5. Chemical Elements.com - Copper (Cu) [chemicalelements.com]

- 6. Copper - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

A Technical Guide to the Hygroscopic Nature of Cupric Nitrate Hemipentahydrate for Researchers and Drug Development Professionals

Introduction: Cupric nitrate (B79036) hemipentahydrate, with the chemical formula Cu(NO₃)₂·2.5H₂O, is a blue crystalline solid known for its hygroscopic nature. This property, the ability to attract and hold water molecules from the surrounding environment, is a critical consideration for its handling, storage, and application in various scientific and industrial fields, including catalysis, organic synthesis, and potentially in pharmaceutical formulations. Understanding and quantifying the hygroscopic behavior of this compound is essential for ensuring its stability, quality, and performance. This technical guide provides an in-depth overview of the hygroscopic characteristics of cupric nitrate hemipentahydrate, detailed experimental protocols for its analysis, and a summary of its key physical and chemical properties.

Core Properties of Cupric Nitrate Hemipentahydrate

Cupric nitrate exists in several hydrated forms, with the hemipentahydrate being a common variant. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | Cu(NO₃)₂·2.5H₂O | |

| Molecular Weight | 232.59 g/mol | |

| Appearance | Blue crystalline solid | |

| Hygroscopic Nature | Readily absorbs moisture from the air | |

| Solubility | Soluble in water and alcohol | |

| Melting Point | Decomposes upon heating | |

| Stability | Stable at room temperature in closed containers |

Understanding the Hygroscopicity of Cupric Nitrate Hemipentahydrate

The hygroscopicity of a substance is characterized by its tendency to absorb moisture from the atmosphere. This behavior is dictated by the environmental relative humidity (RH) and temperature. For a hygroscopic salt like cupric nitrate hemipentahydrate, a critical relative humidity (CRH) exists, above which the salt will deliquesce, or absorb enough water to dissolve and form a solution.

| Relative Humidity (%) | Water Absorption (% w/w) (Illustrative) | Observations |

| 0-10 | < 0.1 | Minimal surface adsorption. |

| 10-30 | 0.1 - 0.5 | Gradual increase in water uptake. |

| 30-50 | 0.5 - 2.0 | Significant water absorption, potential for physical changes. |

| > CRH (e.g., >50-60%) | > 2.0 and increasing | Deliquescence occurs, forming a saturated solution. |

Note: The values in this table are illustrative and represent the typical behavior of a hygroscopic salt. Actual values for cupric nitrate hemipentahydrate would need to be determined experimentally.

Experimental Protocols for Characterizing Hygroscopicity

To accurately quantify the hygroscopic nature of cupric nitrate hemipentahydrate, several analytical techniques can be employed. The following sections detail the methodologies for three key experimental protocols.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature. This method is ideal for generating moisture sorption isotherms, which plot the equilibrium water content of a material as a function of RH.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of cupric nitrate hemipentahydrate (typically 5-20 mg) is placed in the DVS instrument's microbalance sample pan.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at the desired experimental temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until it reaches equilibrium (i.e., the rate of mass change is below a predefined threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water absorbed or desorbed. The data is then plotted as a moisture sorption isotherm (mass change vs. RH).

A Comprehensive Technical Guide to Copper (II) Nitrate Hemipentahydrate for Research and Development

CAS Number: 19004-19-4

This technical guide provides an in-depth overview of Copper (II) nitrate (B79036) hemipentahydrate, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines key experimental protocols for its application, and provides essential safety and handling information.

Chemical and Physical Properties

Copper (II) nitrate hemipentahydrate is a blue, crystalline inorganic salt.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[2] This compound is highly soluble in water, ethanol (B145695), and ammonia.[3][4][5] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of Copper (II) Nitrate Hemipentahydrate

| Property | Value | References |

| CAS Number | 19004-19-4 | [1][3][6][7][8] |

| Molecular Formula | Cu(NO₃)₂ · 2.5H₂O | [1][2][6][7] |

| Molecular Weight | 232.59 g/mol | [1][3][6][7] |

| Appearance | Blue crystalline solid | [1][2][8] |

| Density | 2.32 g/cm³ | [1][5][8] |

| Melting Point | 112 - 115 °C (decomposes) | [1][2][8] |

| Boiling Point | 170 °C (decomposes) | [4][8] |

| Solubility | Soluble in water and alcohols | [2][4] |

| EC Number | 221-838-5 | [3][7] |

| PubChem CID | 167780 | [1][9] |

Key Applications and Experimental Protocols

Copper (II) nitrate hemipentahydrate is a versatile precursor and reagent in various fields, including materials science, catalysis, and synthetic chemistry.

Synthesis of Copper Oxide (CuO) Nanoparticles

Copper (II) nitrate is a common precursor for the synthesis of copper oxide nanoparticles, which have applications in catalysis, electronics, and antimicrobial coatings.[1]

This protocol describes a simple and efficient route to synthesize CuO nanoparticles at room temperature.

-

Prepare Solutions:

-

Dissolve 366 mg of Copper (II) nitrate hemipentahydrate in 50 mL of deionized water.

-

Separately, prepare a solution of a precipitating agent, such as sodium hydroxide (B78521) (NaOH), in deionized water.

-

-

Precipitation:

-

Sonicate the copper nitrate solution for 1 hour, followed by stirring for another hour.

-

Slowly add the NaOH solution dropwise to the copper nitrate solution under vigorous stirring. This will form a copper hydroxide precipitate.

-

-

Conversion to Oxide:

-

Heat the mixture containing the precipitate to 90°C for 2 hours to facilitate the decomposition of copper hydroxide to copper oxide.

-

-

Isolation and Purification:

-

Allow the black precipitate of CuO nanoparticles to settle.

-

Centrifuge the mixture to separate the nanoparticles.

-

Wash the collected nanoparticles multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the purified nanoparticles in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Catalyst for Oxidative Coupling of 2,6-Dimethylphenol (B121312)

Copper (II) nitrate is a key component in catalysts used for the oxidative coupling of 2,6-dimethylphenol to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE), an important engineering polymer.[4] The catalyst is typically a copper-amine complex.

-

Catalyst Preparation (In-situ):

-

In a reaction vessel equipped with a stirrer and an oxygen inlet, dissolve a catalytic amount of Copper (II) nitrate hemipentahydrate in a suitable solvent, such as toluene (B28343) or acetonitrile.

-

Add an amine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or pyridine, to the solution. A molar excess of the ligand relative to the copper salt is typically used.

-

Stir the mixture to form the copper-amine catalyst complex.

-

-

Polymerization:

-

Dissolve 2,6-dimethylphenol (the monomer) in the same solvent and add it to the catalyst solution.

-

Bubble oxygen through the reaction mixture continuously while maintaining a constant temperature (e.g., 20-40°C).

-

Monitor the reaction progress over several hours. The formation of the polymer is often indicated by an increase in viscosity.

-

-

Product Isolation:

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

-

Filter the precipitated PPE, wash it with fresh non-solvent, and dry it under vacuum.

-

Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Copper (II) nitrate hemipentahydrate serves as a copper ion source for the synthesis of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

This protocol describes the synthesis of a coordination polymer using Copper (II) nitrate, terephthalic acid, and 4,4'-bipyridine (B149096).

-

Prepare Reagent Mixture:

-

In a Teflon-lined stainless steel autoclave, combine Copper (II) nitrate hemipentahydrate, terephthalic acid, and 4,4'-bipyridine in a 1:1:1 molar ratio.

-

-

Add Solvent:

-

Add a solvent mixture of 50% aqueous ethanol to the reagents.

-

-

Solvothermal Reaction:

-

Seal the autoclave and place it in an oven.

-

Heat the mixture to 180°C and maintain this temperature for 24 hours.

-

-

Cooling and Isolation:

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

-

Washing and Drying:

-

Wash the crystals with water and acetone (B3395972) to remove any unreacted starting materials.

-

Dry the final product in air.

-

Safety and Handling

Copper (II) nitrate hemipentahydrate is a hazardous substance and requires careful handling. It is a strong oxidizer and may cause or intensify fire. Contact with combustible materials should be avoided.

Table 2: Hazard Identification and Safety Precautions

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Measures |

| Oxidizing Solid | 🔥 | H271: May cause fire or explosion; strong oxidizer. | P210: Keep away from heat. P220: Keep/Store away from clothing/ combustible materials. |

| Corrosive | corrosive | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Acute Toxicity (Oral) | exclamation mark | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Hazardous to the Aquatic Environment | environment | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

Toxicological Information: This compound is potentially toxic to the kidneys and liver.[9] Inhalation may cause severe irritation of the upper respiratory tract. Chronic exposure may lead to methemoglobinemia.

Handling and Storage: Use in a well-ventilated area, preferably under a chemical fume hood. Store in a tightly closed container in a cool, dry place away from incompatible substances such as reducing agents, organic materials, and powdered metals.[4] Ensure that eyewash stations and safety showers are readily accessible.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrothermal Synthesis, Structural Characterization, and Interaction Mechanism with DNA of Copper(II) Complex Containing 2,2'-Bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective oxidative para C–C dimerization of 2,6-dimethylphenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Controlled hydrothermal synthesis of copper(II or I,II) coordination polymers via pH-dependent in situ metal/ligand redox reactions - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Decomposition of Hydrated Copper(II) Nitrate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrated copper(II) nitrate (B79036), most commonly found as the trihydrate (Cu(NO₃)₂·3H₂O), is a crystalline solid with significant applications in various fields, including organic synthesis, as a precursor for catalysts, and in the preparation of copper-based materials. Its thermal decomposition is a complex, multi-stage process involving dehydration, thermohydrolysis, and the eventual formation of copper(II) oxide. Understanding the precise mechanism, intermediate products, and decomposition temperatures is critical for controlling reactions and synthesizing materials with desired properties. This guide provides an in-depth analysis of the thermal decomposition behavior of hydrated copper(II) nitrate, supported by quantitative data and detailed experimental methodologies.

The General Decomposition Pathway

The thermal decomposition of hydrated copper(II) nitrate is not a simple, single-step reaction. The process is highly dependent on factors such as heating rate and the surrounding atmosphere. The generally accepted pathway begins with the loss of water of crystallization (dehydration). This is often accompanied by thermohydrolysis, where the water molecules react with the nitrate salt to form a basic copper nitrate intermediate and gaseous nitric acid.[1] This intermediate subsequently decomposes at higher temperatures to yield the final solid product, copper(II) oxide (CuO), along with gaseous nitrogen dioxide and oxygen.[2][3]

The overall, simplified reaction for the decomposition of the anhydrous salt is: 2Cu(NO₃)₂(s) → 2CuO(s) + 4NO₂(g) + O₂(g)[3][4]

However, starting from the hydrated form, the process involves several distinct stages and intermediates.[1][5]

Quantitative Decomposition Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques used to obtain quantitative data on the thermal decomposition process. The following tables summarize key data points from studies on copper(II) nitrate hydrates.

Table 1: Decomposition Temperatures of Copper(II) Nitrate Hydrates

| Compound | Decomposition Onset Temperature | Process | Reference |

| Cu(NO₃)₂·6H₂O | 26.4 °C | Decomposition | [6] |

| Cu(NO₃)₂·3H₂O | 80 °C | Converts to basic copper nitrate [Cu₂(NO₃)(OH)₃] | [6] |

| Basic Copper Nitrate | 180 °C | Converts to CuO | [6] |

| Anhydrous Cu(NO₃)₂ | 200-280 °C | Decomposes to CuO, NO₂, O₂ | [7][8] |

| Final CuO Formation | 182-312 °C | Final decomposition stage | [5] |

Table 2: TGA Mass Loss Data for Cu(NO₃)₂·3H₂O [9]

| Atmosphere | Temperature Range | Mass Loss (%) | Associated Process & Evolved Gases |

| Air | 103 - 225 °C | 39.71% | Dehydration and initial decomposition (H₂O, NOx) |

| 225 - 347 °C | 22.87% | Decomposition of intermediate to CuO | |

| Argon | 84 - 208 °C | 35.42% | Dehydration and initial decomposition (H₂O, NOx) |

| > 208 °C | - | Further decomposition (O₂, NOx) |

Note: The theoretical mass percentage of water in Cu(NO₃)₂·3H₂O is approximately 22.4%. The initial mass loss exceeding this value confirms that the decomposition of the nitrate group begins alongside dehydration.[9]

Experimental Protocols

The characterization of the thermal decomposition of hydrated copper nitrate relies on several key analytical techniques.

A. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These are the primary methods for studying thermal decomposition. TGA measures the change in a sample's mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

-

Objective: To determine the temperature ranges of decomposition stages, quantify mass loss, and identify whether processes are endothermic (e.g., dehydration) or exothermic (e.g., decomposition).[10]

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) is placed in a crucible (e.g., alumina).[11]

-

The crucible is placed in the TGA/DSC instrument furnace.

-

The furnace is heated at a constant rate (e.g., 2, 5, or 10 °C/min) over a specified temperature range (e.g., ambient to 800 °C).[11][12][13]

-

An inert (e.g., Nitrogen, Argon) or reactive (e.g., Air) purge gas is passed over the sample at a controlled flow rate (e.g., 30-50 mL/min).[11][12]

-

The instrument continuously records the sample mass and differential heat flow as a function of temperature.

-

B. Evolved Gas Analysis using Mass Spectrometry (EGA-MS)

To identify the gaseous products released at each decomposition stage, the TGA instrument is often coupled to a mass spectrometer.

-

Objective: To identify the chemical composition of gases evolved during decomposition.

-

Methodology:

-

The gas outlet of the TGA is connected to the inlet of a quadrupole mass spectrometer via a heated transfer line to prevent condensation.

-

During the TGA run, the MS continuously samples the evolved gas stream.

-

The MS is set to scan for specific mass-to-charge (m/z) ratios corresponding to expected products, such as m/z=18 (H₂O), m/z=30 (NO), m/z=32 (O₂), and m/z=46 (NO₂).[9]

-

The intensity of these ion signals is plotted against temperature and correlated with the mass loss steps observed in the TGA data.

-

C. X-Ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid material before, during, and after decomposition.

-

Objective: To confirm the crystal structure of the initial hydrated salt, solid intermediates (like basic copper nitrate), and the final copper(II) oxide product.[5][7]

-

Methodology:

-

Samples are heated to specific temperatures corresponding to different stages of decomposition (identified by TGA/DSC) and then rapidly cooled.

-

Alternatively, in-situ XRD can be performed by heating the sample within the XRD instrument.[1]

-

The crystalline sample is irradiated with X-rays, and the resulting diffraction pattern is collected.

-

The pattern is compared to reference databases (e.g., JCPDS) to identify the crystalline phases present.

-

Conclusion

The thermal decomposition of hydrated copper(II) nitrate is a multi-step process that has been thoroughly characterized by a combination of thermal analysis and spectroscopic techniques. The pathway proceeds from the hydrated salt through dehydration and thermohydrolysis to form a basic copper nitrate intermediate, which finally decomposes to copper(II) oxide. The precise temperatures and products of each stage are influenced by the experimental conditions. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers working with this compound, enabling better control over its thermal processing for applications in materials science and catalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. carbon.or.kr [carbon.or.kr]

- 6. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 12. posters.unh.edu [posters.unh.edu]

- 13. researchgate.net [researchgate.net]

Navigating the Safe Handling of Copper (II) Nitrate Hemipentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Copper (II) nitrate (B79036) hemipentahydrate (Cu(NO₃)₂ · 2.5H₂O), a compound frequently utilized in various research and development applications. A thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and procedural integrity. This document synthesizes critical information from safety data sheets (SDS) to support safe handling, storage, and emergency response.

Hazard Identification and Classification

Copper (II) nitrate hemipentahydrate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a strong oxidizer that can intensify fires and may cause fire or explosion.[1][2][3][4][5][6] The substance is also corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage.[1][2][4][6] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][4][6]

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | 1 | H271: May cause fire or explosion; strong oxidizer |

| Corrosive to metals | 1 | H290: May be corrosive to metals |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion | 1B | H314: Causes severe skin burns and eye damage |

| Serious eye damage | 1 | H318: Causes serious eye damage |

| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life |

| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Appearance | Blue solid/crystals[2] |

| Odor | Odorless[4] |

| Molecular Formula | CuN₂O₆ · 2.5H₂O[1][4] |

| Molecular Weight | 232.59 g/mol [1] |

| Melting Point | 255 °C (491 °F)[7] |

| Solubility in water | Soluble[7][8] |

| pH | No data available |

Toxicological Data

Exposure to Copper (II) nitrate hemipentahydrate can lead to various adverse health effects.

| Route of Exposure | Effect |

| Oral (Ingestion) | Harmful if swallowed. May cause severe gastrointestinal tract irritation with nausea, vomiting, and possible burns.[2][9] May lead to liver and kidney damage.[2][9] |

| Dermal (Skin Contact) | Causes severe skin burns and irritation.[1][2][3] May cause dermatitis and skin discoloration.[2][9] |

| Inhalation | May cause respiratory tract irritation with possible burns.[2] Can lead to methemoglobinemia, cyanosis, convulsions, and other severe effects.[2] |

| Eye Contact | Causes serious eye damage, including severe irritation, burns, and potential permanent corneal opacification.[1][2][3][9] |

Acute Toxicity:

-

LD50 Oral - Rat: 794 mg/kg[1]

Experimental Protocols: Emergency Procedures

In the event of exposure or accidental release, the following protocols, derived from established safety data sheets, should be strictly followed.

First-Aid Measures

A clear and immediate response is critical in mitigating harm from exposure.

Caption: First-aid response workflow for different exposure routes.

Protocol Details:

-

Inhalation: If inhaled, move the person to fresh air.[1][10] If breathing is difficult or has stopped, provide artificial respiration.[2][10] Seek immediate medical attention.[1][2][6][10]

-

Skin Contact: Immediately remove all contaminated clothing.[1][10] Rinse the affected skin area with plenty of water and soap.[1][10] Seek medical attention.[1][10]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2][10] Remove contact lenses if present and easy to do.[1][10] Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][2][10]

-

Ingestion: If swallowed, rinse the mouth with water.[1][10] Do NOT induce vomiting.[1][2][10] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2][10]

Accidental Release Measures

Proper containment and cleanup are essential to prevent environmental contamination and further exposure.

Protocol:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[1][3] Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Avoid breathing dust.[1]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[1][2]

-

Containment and Cleaning: Sweep up the spilled material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[2] Do not use combustible materials, such as paper towels, for cleanup.[2]

Handling and Storage

Adherence to proper handling and storage procedures is a primary preventive safety measure.

Safe Handling

-

Avoid contact with skin, eyes, and clothing.[3]

-

Use only in a well-ventilated area or under a chemical fume hood.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

-

Keep away from clothing and other combustible materials.[1][2][3]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Store in a corrosive-resistant container with a resistant inner liner.[1][6]

-

The substance is moisture-sensitive and heat-sensitive.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling Copper (II) nitrate hemipentahydrate.

Caption: Mandatory personal protective equipment for handling.

PPE Specifications:

-

Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][3][7] A face shield is also recommended.[10]

-

Skin Protection: Wear impervious gloves and appropriate protective clothing, such as a chemical apron, to prevent skin exposure.[2][3][7][10]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3][7]

-

Body Protection: Wear fire/flame resistant/retardant clothing.[1][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] In case of a major fire and large quantities, use dry sand, dry chemical, or alcohol-resistant foam.[1][6]

-

Specific Hazards: This substance is a strong oxidizer and may intensify fire.[3][4][5] Hazardous decomposition products include nitrogen oxides (NOx) and copper oxides.[1][3]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][6] Do not allow the product to enter drains or waterways.[1]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. utsi.edu [utsi.edu]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. columbuschemical.com [columbuschemical.com]

- 6. Vector SDS and Chemical Management [und-nd.newlook.safeschoolssds.com]

- 7. employees.delta.edu [employees.delta.edu]

- 8. americanelements.com [americanelements.com]

- 9. westliberty.edu [westliberty.edu]

- 10. web.faa.illinois.edu [web.faa.illinois.edu]

A Comprehensive Technical Guide to the Hazards and Handling of Cupric Nitrate Hemipentahydrate

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical hazards and requisite safety protocols for all laboratory reagents is paramount. This guide provides an in-depth overview of the potential hazards associated with cupric nitrate (B79036) hemipentahydrate and details essential handling precautions to ensure a safe laboratory environment.

Chemical and Physical Properties

Cupric nitrate hemipentahydrate, with the chemical formula Cu(NO₃)₂·2.5H₂O, is a blue crystalline solid.[1][2][3] It is an inorganic salt that is highly soluble in water and ethanol.[2] Key physical and chemical data are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 232.59 g/mol | [3][4] |

| Appearance | Blue crystalline solid | [2][5][6] |

| Odor | Odorless | [2][5][6] |

| Melting Point | 114 - 115 °C (237.2 - 239 °F) | [2][5][7] |

| Density | 2.3 g/cm³ | [2][7] |

| Solubility | Soluble in water and alcohols | [2] |

Hazard Identification and Classification

Cupric nitrate hemipentahydrate is classified as a hazardous substance with multiple risk factors. It is a strong oxidizer and can intensify fires or even cause an explosion.[4] The substance is corrosive to metals.

From a health perspective, it is harmful if swallowed and can cause severe skin burns and eye damage.[4][6] It is also known to cause skin and eye irritation.[4][6] Inhalation may lead to respiratory tract irritation.[4][6] Chronic exposure may result in damage to the liver and kidneys.[6][8][9] There is also a potential for methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[6][8] One source has indicated that it is possibly carcinogenic to humans.[4] Environmentally, it is very toxic to aquatic life with long-lasting effects.[4]

The GHS hazard statements for cupric nitrate hemipentahydrate are summarized below:

| GHS Hazard Statement | Description | References |

| H271 / H272 | May cause fire or explosion; strong oxidizer / May intensify fire; oxidizer | [4] |

| H290 | May be corrosive to metals | |

| H302 | Harmful if swallowed | [4] |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [4] |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [4][10] |

| H400 / H410 | Very toxic to aquatic life / Very toxic to aquatic life with long lasting effects | [4] |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial when working with cupric nitrate hemipentahydrate. The following sections detail the necessary procedures for safe handling, storage, and disposal.

Personal Protective Equipment (PPE) Protocol

Before handling the substance, all personnel must be equipped with the appropriate PPE.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of dust formation or if working in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][8]

General Handling and Storage Protocol

-

Engineering Controls: Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[5][11] Ensure that eyewash stations and safety showers are readily accessible.[4][8]

-

Handling:

-

Storage:

Spill Response Protocol

In the event of a spill, the following protocol should be followed:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent the spill from entering drains or waterways.[4]

-

Clean-up:

-

Wear the appropriate PPE as detailed in section 3.1.

-

For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[4][8] Avoid generating dust.[8]

-

Do not use combustible materials, such as paper towels, for cleaning up spills.[8]

-

Thoroughly clean the spill area with water to remove any residual contamination.[4]

-

-

Disposal: Dispose of all waste and cleanup materials in accordance with local, state, and federal regulations.[4][5]

First Aid Protocol

In case of exposure, immediate first aid is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][8] Wash the affected area with soap and water.[4] Get medical attention.[4]

-

Inhalation: Move the victim to fresh air and keep them at rest.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[5] If the victim is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a poison center or doctor immediately.[5]

Visualized Workflows and Relationships

To further clarify the safety procedures, the following diagrams illustrate key workflows and logical relationships for handling cupric nitrate hemipentahydrate.

References

- 1. Copper(II) nitrate hemi(pentahydrate) (Cu(NO3)2•2.5H2O)-Lump - FUNCMATER [funcmater.com]

- 2. Copper(II) Nitrate hemipentahydrate Exporter | Copper(II) Nitrate hemipentahydrate Exporting Company | Copper(II) Nitrate hemipentahydrate International Distributor [multichemexports.com]

- 3. Copper (II) Nitrate Hemipentahydrate - ProChem, Inc. [prochemonline.com]

- 4. columbuschemical.com [columbuschemical.com]

- 5. westliberty.edu [westliberty.edu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. harrellindustries.com [harrellindustries.com]

- 8. employees.delta.edu [employees.delta.edu]

- 9. cochise.edu [cochise.edu]

- 10. Copper(II) nitrate hemipentahydrate | Cu2H10N4O17 | CID 167780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Appearance, Color, and Crystallization of Copper(II) Nitrate Hemipentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of copper(II) nitrate (B79036) hemipentahydrate, focusing on its crystalline appearance, color, and detailed experimental protocols for its synthesis and crystallization. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties and preparation.

Appearance and Color of Copper(II) Nitrate Hemipentahydrate Crystals

Copper(II) nitrate hemipentahydrate, with the chemical formula Cu(NO₃)₂·2.5H₂O, presents as blue, crystalline solids.[1] These crystals are known to be hygroscopic, readily absorbing moisture from the atmosphere.[1] Therefore, proper storage in a desiccator or a tightly sealed container is crucial to maintain their crystalline integrity. The blue color is characteristic of the hydrated copper(II) ion.

Physicochemical Properties

A summary of the key quantitative data for copper(II) nitrate hemipentahydrate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | Cu(NO₃)₂·2.5H₂O | [1] |

| Molecular Weight | 232.59 g/mol | [2] |

| Appearance | Blue crystalline solid | [1] |

| Crystal System | Monoclinic | [3] |

| Space Group | I2/c | [4] |

| Lattice Parameters | a = 16.4569 Å, b = 4.9384 Å, c = 15.9632 Å, β = 93.764° | [3] |

| Density | 2.32 g/cm³ | [5] |

| Melting Point | Decomposes | [5] |

| Solubility | Soluble in water and ethanol (B145695) | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and crystallization of copper(II) nitrate hemipentahydrate.

Synthesis of Copper(II) Nitrate Solution

Two common methods for the preparation of a copper(II) nitrate solution suitable for crystallization are outlined below.

Method A: From Copper(II) Carbonate and Nitric Acid

This method is often preferred due to the clear visual endpoint of the reaction.

-

Materials:

-

Copper(II) carbonate (CuCO₃)

-

Dilute nitric acid (HNO₃), approximately 2 M

-

Distilled water

-

Beakers

-

Stirring rod

-

Filter paper and funnel

-

-

Procedure:

-

In a fume hood, carefully add a measured amount of dilute nitric acid to a beaker.

-